molecular formula C12H16O2 B12054310 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

Cat. No.: B12054310
M. Wt: 192.25 g/mol
InChI Key: NJIFOIXDBIYGLC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, characterized by the presence of a hydroxyl group and a 2-methylbutan-2-yl substituent on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde typically involves the alkylation of 2-hydroxybenzaldehyde with 2-methylbutan-2-yl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced separation techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(2-methylbutan-2-yl)benzoic acid.

    Reduction: 2-Hydroxy-5-(2-methylbutan-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in redox reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methylbenzaldehyde
  • 2-Hydroxy-5-tert-butylbenzaldehyde
  • 2-Hydroxy-5-ethylbenzaldehyde

Uniqueness

2-Hydroxy-5-(2-methylbutan-2-yl)benzaldehyde is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic effects

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-hydroxy-5-(2-methylbutan-2-yl)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-12(2,3)10-5-6-11(14)9(7-10)8-13/h5-8,14H,4H2,1-3H3

InChI Key

NJIFOIXDBIYGLC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C=O

Origin of Product

United States

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